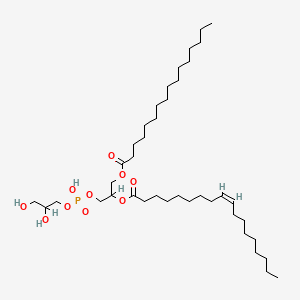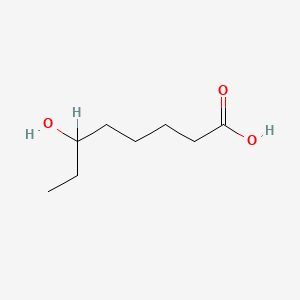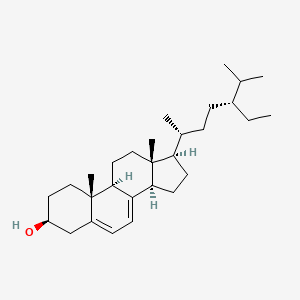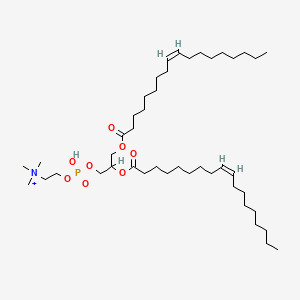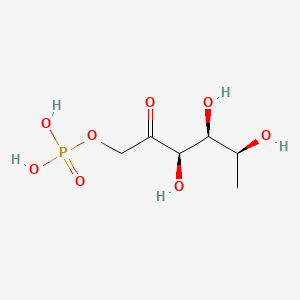
L-Rhamnulose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-rhamnulose 1-phosphate is a deoxyketohexose phosphate consisting of L-rhamnulose having a monophosphate group at the 1-position. It has a role as an Escherichia coli metabolite. It derives from a L-rhamnulose. It is a conjugate acid of a this compound(2-).
Aplicaciones Científicas De Investigación
Structure and Catalytic Mechanism
L-Rhamnulose 1-phosphate aldolase has a structure and active center similar to L-fuculose-1-phosphate aldolase and L-ribulose-5-phosphate 4-epimerase. A detailed study revealed its structure at 1.35 A resolution, providing insights into its catalytic mechanism. This mechanism involves the binding mode of the product L-lactaldehyde and the second product dihydroxyacetone phosphate. The study also highlighted the enzyme's sensitivity to mutations and suggested a mechanical support for catalysis through anisotropic mobility (Kroemer, Merkel, & Schulz, 2003).
Enzymatic Synthesis of Rare Sugars
L-Rhamnulose-1-phosphate aldolase from Thermotoga maritima MSB8 has been applied in the synthesis of rare sugars like D-psicose, D-sorbose, L-tagatose, and L-fructose. The temperature tolerance of this enzyme from a thermophilic source offers potential for large-scale fermentation (Li et al., 2015).
Organocatalysis Mimicking Aldolases
Organocatalytic strategies mimicking this compound and D-fructose 1,6-diphosphate aldolases have been developed for preparing carbohydrates and polyol derivatives. Threonine-based catalysts facilitated the aldol reaction, providing syn-aldol products with high yields and enantiomeric excesses (Utsumi et al., 2007).
Directed Evolution for Substrate Specificity
In vivo selection systems have been developed for altering the substrate specificity of L-rhamnulose-1-phosphate aldolase. This approach led to mutations enabling the enzyme to utilize unphosphorylated substrates, paving the way for potential applications in biocatalysis (Sugiyama, Hong, Greenberg, & Wong, 2007).
Structural Insights into Enzyme Mobility
Research on L-rhamnulose-1-phosphate aldolase's antenna domain mobility has suggested that anisotropic thermal antenna motion could facilitate the reaction. Mutations designed to reduce the mobility correlated with activity reductions, offering insights into the enzyme's functional dynamics (Grueninger & Schulz, 2008).
Enzymatic Synthesis of L-rhamnulose and L-fuculose
A two-step strategy has been developed for the preparation of L-rhamnulose and L-fuculose from L-rhamnose and L-fucose. This method, involving isomerization and targeted phosphorylation, achieved high yields and purity, demonstrating the potential for industrial-scale production of these sugars (Wen et al., 2016).
Propiedades
Número CAS |
444-09-7 |
|---|---|
Fórmula molecular |
C6H13O8P |
Peso molecular |
244.14 g/mol |
Nombre IUPAC |
[(3R,4S,5S)-3,4,5-trihydroxy-2-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/t3-,5-,6-/m0/s1 |
Clave InChI |
KNYGWWDTPGSEPD-FUTKDDECSA-N |
SMILES isomérico |
C[C@@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
CC(C(C(C(=O)COP(=O)(O)O)O)O)O |
SMILES canónico |
CC(C(C(C(=O)COP(=O)(O)O)O)O)O |
Otros números CAS |
444-09-7 |
Sinónimos |
rhamnulose 1-phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1233175.png)
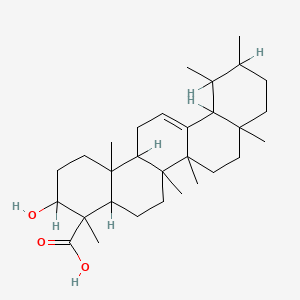
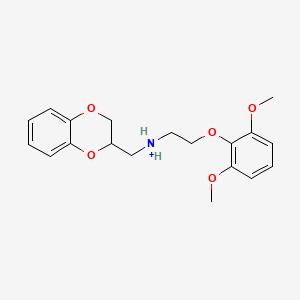
![{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-2,2-dimethyl-3-({2-[(2-{[(2E)-2-methylbut-2-enoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid](/img/structure/B1233182.png)
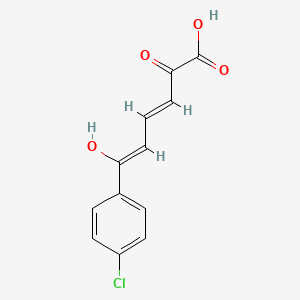
![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233185.png)


